molecular formula C11H11BO3 B1592516 (3-Methoxynaphthalen-1-yl)boronic acid CAS No. 219834-94-3

(3-Methoxynaphthalen-1-yl)boronic acid

Cat. No.: B1592516
CAS No.: 219834-94-3
M. Wt: 202.02 g/mol
InChI Key: SEIWXMRNVBLGPH-UHFFFAOYSA-N
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Description

(3-Methoxynaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C11H11BO3. It is a derivative of naphthalene, where a boronic acid group is attached to the naphthalene ring at the 1-position, and a methoxy group is attached at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxynaphthalen-1-yl)boronic acid typically involves the borylation of 3-methoxynaphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures around 80-100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxynaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium(II) acetate), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (80-100°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-methoxy-1-naphthol.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(3-Methoxynaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

    (3-Methoxynaphthalen-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.

    (2-Methoxynaphthalen-1-yl)boronic acid: Similar structure but with the methoxy group at the 2-position.

Uniqueness: (3-Methoxynaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its methoxy group at the 3-position and boronic acid group at the 1-position provide distinct electronic and steric properties compared to its isomers.

Properties

IUPAC Name

(3-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIWXMRNVBLGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631117
Record name (3-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219834-94-3
Record name (3-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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